molecular formula C16H19ClIN3O2 B11483006 N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B11483006
M. Wt: 447.70 g/mol
InChI Key: CTNNWBWDQBXKKP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-methoxyphenyl group and an iodo-dimethylpyrazolyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting with the appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the chloro-methoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the amide bond: The final step involves the formation of the amide bond through reactions between an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(5-chloro-2-methoxyphenyl)-4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. The iodo group can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.

Properties

Molecular Formula

C16H19ClIN3O2

Molecular Weight

447.70 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C16H19ClIN3O2/c1-10-16(18)11(2)21(20-10)8-4-5-15(22)19-13-9-12(17)6-7-14(13)23-3/h6-7,9H,4-5,8H2,1-3H3,(H,19,22)

InChI Key

CTNNWBWDQBXKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)I

Origin of Product

United States

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